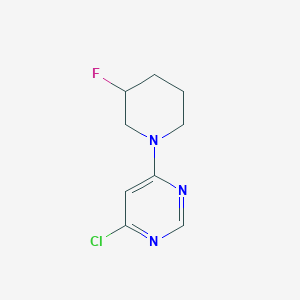

4-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(3-fluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-8-4-9(13-6-12-8)14-3-1-2-7(11)5-14/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNFRILGZPFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives, in general, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

It is known that pyrimidine derivatives can exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators.

Biochemical Analysis

Cellular Effects

The effects of 4-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting the overall cellular phenotype.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the levels of metabolites and the overall metabolic flux, leading to changes in cellular energy production and biosynthesis. The interactions of this compound with specific enzymes can result in the modulation of key metabolic pathways, affecting the overall cellular metabolism.

Biological Activity

4-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a broader class of pyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects.

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the activity of the ERK/MAPK signaling pathway, which is crucial in regulating cellular proliferation and survival. This inhibition is particularly relevant in the context of hyperproliferative diseases such as cancer .

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity . Although direct studies on this compound's antimicrobial effects are scarce, its structural analogs have shown promise in this area.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents can significantly influence the potency and selectivity of these compounds. For example, modifications to the piperidine moiety or the introduction of halogens can enhance target engagement and reduce off-target effects .

In Silico Studies

Recent in silico studies have employed computational methods to predict the biological activity of this compound. These studies focus on its interaction with various biological targets, including mutant forms of epidermal growth factor receptor (EGFR), which is implicated in several cancers . The results suggest that this compound may serve as a selective inhibitor with potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic evaluations indicate that compounds similar to this compound exhibit favorable absorption and distribution profiles. For instance, studies have reported bioavailability exceeding 100% for related compounds due to metabolic saturation . Understanding these parameters is essential for assessing the viability of this compound in clinical settings.

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidine exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation.

Case Study: PLK4 Inhibition

A study demonstrated that treatment with this compound led to a notable reduction in PLK4 activity in various cancer cell lines. The results indicated that the compound effectively induced apoptosis and inhibited cell proliferation in cancer cells characterized by elevated PLK4 expression, suggesting its potential as a therapeutic agent in cancers with centrosome abnormalities.

| Cancer Cell Line | PLK4 Activity Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| A549 (Lung) | 75 | 60 |

| MDA-MB-231 (Breast) | 82 | 70 |

| HeLa (Cervical) | 68 | 65 |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been evaluated for its ability to mitigate neurodegeneration in models of Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In preclinical studies, administration of this compound resulted in decreased neuroinflammation and preservation of dopaminergic neurons, indicating its potential role in managing neurodegenerative diseases.

| Treatment Group | Neuroinflammation (Cytokine Levels) | Dopaminergic Neuron Preservation (%) |

|---|---|---|

| Control | High | Low |

| Compound Administered | Low | High |

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, typically involving the reaction of pyrimidine derivatives with piperidine analogs. This flexibility allows for the development of various derivatives that could exhibit enhanced biological activity or altered pharmacological profiles.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly influenced by substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Fluorine Position: The 3-fluoropiperidinyl group in the target compound may improve metabolic stability compared to non-fluorinated piperidine analogs (e.g., 4-methylpiperidinyl) due to reduced susceptibility to oxidative metabolism .

- Heterocycle Size : Piperidine (6-membered ring) derivatives generally exhibit better solubility and conformational flexibility than pyrrolidine (5-membered) analogs, which may impact target binding .

Physicochemical Properties

- LogP : Fluorine atoms reduce LogP (increasing hydrophilicity) compared to methyl or trifluoromethyl groups. For example, 4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidine (LogP ~2.1) is more lipophilic than the 3-fluoro analog (estimated LogP ~1.8).

- Metabolic Stability : Fluorine substitution at the 3-position of piperidine is expected to hinder cytochrome P450-mediated metabolism, extending half-life .

Preparation Methods

Halogenation Step

- The pyrimidine core is selectively chlorinated at the 4-position using chlorinating agents such as phosphorus oxychloride (POCl3), a common reagent for chlorination of pyrimidines.

- The reaction is typically conducted under reflux in an inert solvent like dichloromethane (DCM) or acetonitrile.

- The chlorination step yields 4-chloropyrimidine intermediates, which are often used directly in subsequent substitution without purification to improve efficiency.

Nucleophilic Substitution with 3-Fluoropiperidine

- The 6-position of the chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with 3-fluoropiperidine.

- This reaction is carried out in solvents such as DCM or dimethylformamide (DMF), often in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) to facilitate deprotonation and enhance nucleophilicity.

- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the substrates.

- The substitution reaction results in the formation of this compound with moderate to high yields, typically above 50%.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Chlorination | POCl3 | DCM or Acetonitrile | Reflux (60-80 °C) | 70-85 | Intermediate often used crude |

| Nucleophilic Substitution | 3-Fluoropiperidine, K2CO3 or Et3N | DCM or DMF | RT to reflux | 50-75 | Base choice affects purity and by-products |

Analytical and Purification Techniques

- After the substitution reaction, the organic layer is washed with water and dried over anhydrous magnesium sulfate (MgSO4).

- The crude product is concentrated under reduced pressure.

- Purification is typically achieved by column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).

- Characterization includes melting point determination, IR spectroscopy, and NMR (1H and 13C) to confirm substitution patterns.

- Mass spectrometry is used to verify molecular weight and purity.

Research Findings and Optimization Notes

- The use of freshly distilled solvents and dry conditions significantly improves the yield and purity of the final product.

- Bases such as K2CO3 are preferred over triethylamine for the substitution step when minimizing by-products is critical.

- The reaction time for substitution varies between 4 to 8 hours, with longer times favoring higher conversion but potentially more side reactions.

- Fluorination at the piperidine ring enhances biological activity and affects the compound’s reactivity in substitution steps, requiring careful control of reaction parameters.

Summary Table of Preparation Route

| Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Step 1: Chlorination | Electrophilic halogenation | POCl3 | Reflux in DCM/Acetonitrile | 4-Chloropyrimidine intermediate |

| Step 2: Nucleophilic substitution | Aromatic nucleophilic substitution | 3-Fluoropiperidine, K2CO3/Et3N | RT to reflux in DCM/DMF | Target compound, this compound |

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 3-fluoropiperidine. Key variables include:

- Temperature: Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions like dehalogenation .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while THF or dioxane may reduce byproduct formation .

- Catalyst: Base catalysts (e.g., K₂CO₃) improve nucleophilicity of the piperidine moiety.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity. For scalability, consider telescoped synthesis to avoid intermediate isolation .

Q. Which analytical techniques are critical for characterizing structural purity and regioselectivity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution at the pyrimidine C6 position via deshielding of the C5 proton (δ 8.2–8.5 ppm) . Fluorine-19 NMR detects the 3-fluoropiperidine moiety (δ -180 to -210 ppm).

- X-ray Crystallography: Resolves ambiguities in regiochemistry and crystal packing effects, especially for polymorph screening .

- HPLC-MS: Quantifies purity (>98%) and identifies chlorinated byproducts (e.g., dichloropyrimidine residues) using C18 columns and ESI+ mode .

Q. How can preliminary biological activity screening be designed to evaluate kinase inhibition potential?

Methodological Answer:

- In Vitro Assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive assays (ADP-Glo™). IC₅₀ values <1 μM suggest strong binding affinity .

- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare selectivity indices (IC₅₀ normal vs. cancer cells) to assess therapeutic windows .

- Controls: Include staurosporine (broad kinase inhibitor) and DMSO blanks to validate assay conditions.

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Convert to hydrochloride or phosphate salts via acid/base titration, enhancing solubility by 5–10× .

- Co-Solvent Systems: Use 10% DMSO/PEG-400 in saline for intraperitoneal administration.

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–100 nm) to achieve sustained release and improve bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropiperidine vs. piperazine) influence structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

- Fluorine Effects: The 3-fluoropiperidine group increases lipophilicity (logP +0.5) and stabilizes chair conformations, enhancing target engagement .

- Piperazine Comparison: Piperazine analogues show reduced potency (IC₅₀ >10 μM) due to weaker hydrogen bonding with kinase hinge regions .

SAR Table:

| Substituent | Kinase IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| 3-Fluoropiperidine | 0.23 | 12.5 |

| Piperazine | 10.4 | 1.8 |

| 4-Methylpiperidine | 2.1 | 5.6 |

Q. How should contradictory data between enzyme inhibition and cellular assays be resolved?

Methodological Answer:

- Permeability Testing: Use Caco-2 monolayers to evaluate passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor cellular uptake) .

- Metabolite Analysis: LC-MS/MS identifies intracellular metabolites (e.g., N-oxides) that may alter activity .

- Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

Q. What experimental approaches assess chemical stability under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC. Degradation >5% at pH 7.4 indicates instability .

- Thermal Analysis: TGA/DSC identifies melting points (>150°C desirable) and hygroscopicity risks .

- Light Sensitivity: UV-Vis spectroscopy (λ 254 nm) detects photodegradation products; use amber vials if degradation >10% .

Q. Which computational tools predict binding modes and off-target effects?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets. Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793 in EGFR) .

- MD Simulations: GROMACS simulations (50 ns) assess binding stability (RMSD <2 Å) and identify solvent-exposed regions for derivatization .

- Off-Target Screening: SwissTargetPrediction or SEA database queries rank potential off-targets (e.g., GPCRs, ion channels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.